6-Isopropylindole
Overview
Description
6-Isopropylindole is a heterocyclic organic compound with the molecular formula C11H13N. It is a derivative of indole, characterized by the presence of an isopropyl group at the 6th position of the indole ring.
Scientific Research Applications
6-Isopropylindole has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Indole derivatives are known to exhibit a wide range of pharmacological properties, including antiviral, antitumor, and analgesic activities . Therefore, it can be inferred that 6-Isopropylindole might interact with a variety of cellular targets, potentially influencing multiple biochemical pathways.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, has diverse biological and clinical applications
Result of Action
For example, indole-6-carboxaldehyde has been shown to prevent oxidative stress-induced mitochondrial dysfunction, DNA damage, and apoptosis in C2C12 skeletal myoblasts
Action Environment
Environmental factors can influence the action, efficacy, and stability of indole derivatives. For instance, a high pH and the presence of large amounts of tryptophan can lead to an increase in the biosynthesis of indole-3-acetic acid
Biochemical Analysis
Cellular Effects
Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Isopropylindole can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of indole with isopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the use of triflic acid-catalyzed stereoselective Friedel-Crafts aminoalkylation reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Isopropylindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can yield 6-isopropylindoline.
Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen atom and the 3-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: 6-Isopropylindoline.
Substitution: Various N-alkylated or N-acylated derivatives.
Comparison with Similar Compounds
Indole: The parent compound, lacking the isopropyl group.
2-Isopropylindole: An isomer with the isopropyl group at the 2nd position.
4-Isopropylindole: An isomer with the isopropyl group at the 4th position
Uniqueness of 6-Isopropylindole: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the isopropyl group can affect the compound’s ability to interact with enzymes and receptors, potentially leading to distinct pharmacological profiles compared to other isomers .
Properties
IUPAC Name |
6-propan-2-yl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8(2)10-4-3-9-5-6-12-11(9)7-10/h3-8,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNKRAWCQSWCJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584682 | |
Record name | 6-(Propan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32996-24-0 | |
Record name | 6-(Propan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Isopropylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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